molecular formula C24H17F3N2O2 B12346674 (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B12346674
M. Wt: 422.4 g/mol
InChI Key: JRFQYTIFXWLUNF-UHFFFAOYSA-N
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Description

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further modified with a trifluoromethyl group and a carboxamide linkage, enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the formation of the carboxamide linkage via a condensation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide shares similarities with other chromene derivatives, such as:
    • (2Z)-N-(2-methylphenyl)-2-{[3-(fluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
    • (2Z)-N-(2-methylphenyl)-2-{[3-(chloromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H17F3N2O2

Molecular Weight

422.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C24H17F3N2O2/c1-15-7-2-4-11-20(15)29-22(30)19-13-16-8-3-5-12-21(16)31-23(19)28-18-10-6-9-17(14-18)24(25,26)27/h2-14H,1H3,(H,29,30)

InChI Key

JRFQYTIFXWLUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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